2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O3/c1-31-18-11-9-15(10-12-18)22-19-7-2-3-8-20(19)24(30)29(27-22)14-21-26-23(28-32-21)16-5-4-6-17(25)13-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYTWFHCLRZNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.
Scientific Research Applications
Anti-Cancer Activity
Research has demonstrated that compounds containing the oxadiazole moiety have significant anti-cancer properties. A study on related oxadiazole derivatives indicated their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one were shown to inhibit the growth of glioblastoma cells in vitro, suggesting that this compound may also possess similar efficacy against specific cancer types .
Anti-Diabetic Potential
In addition to anti-cancer properties, oxadiazole derivatives have been explored for their anti-diabetic effects. Studies have indicated that certain oxadiazole compounds can lower blood glucose levels in diabetic models. The mechanism often involves enhancing insulin sensitivity or modulating glucose metabolism pathways . This suggests that this compound may also exhibit beneficial effects in managing diabetes.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have shown that the oxadiazole ring can effectively bind to specific enzymes or receptors involved in cancer progression and glucose metabolism . This interaction is crucial for developing targeted therapies.
Case Studies
Several studies highlight the applications of compounds similar to this compound:
Mechanism of Action
The mechanism of action of 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in cell signaling pathways, such as kinases or phosphatases.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Findings from Structural Comparisons
Substituent Positional Effects: The meta-bromo substitution in the target compound (vs. The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing solubility compared to phenyl or methylthio substituents .
Core Modifications: Replacement of the phthalazinone core with dihydropyridazinone (as in ) reduces aromaticity and may impact binding affinity in enzyme inhibition studies.
Physicochemical Properties :
- The trimethoxyphenyl group in increases molecular weight and lipophilicity (logP ≈ 3.8 predicted), whereas the target compound’s methoxyphenyl likely offers a balance between solubility and membrane permeability.
Synthetic Accessibility: Compounds with direct oxadiazole-phthalazinone linkages (e.g., ) may simplify synthesis but limit flexibility for functional group optimization.
Future Research Directions
- Computational Studies : Density-functional theory (DFT) methods (e.g., B3LYP ) could predict electronic properties and reactivity.
- Crystallography : SHELX-based crystallographic analysis may resolve conformational differences between analogs.
- Biological Screening : Prioritize analogs with para-bromo () or fluorophenyl () groups for comparative activity assays.
Biological Activity
The compound 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a derivative of oxadiazole and phthalazine, which has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound based on diverse research findings.
- Molecular Formula : C18H16BrN5O2
- Molecular Weight : 404.25 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structure.
Synthesis
The synthesis of oxadiazole derivatives typically involves the condensation of hydrazones with carboxylic acids or their derivatives. The specific synthetic route for the target compound includes:
- Formation of the oxadiazole ring through cyclization reactions involving 3-bromophenyl derivatives.
- Methylation of the phenolic group to introduce the methoxy substituent.
- Phthalazine formation by reacting appropriate precursors under controlled conditions.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. In a study by Omar et al., various oxadiazole derivatives were tested against a range of bacterial strains and showed promising results in inhibiting growth . Specifically, compounds with halogen substitutions (like bromine) on the phenyl ring demonstrated enhanced activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been documented. A study utilized carrageenan-induced edema in rats to assess anti-inflammatory effects. The compound exhibited a significant reduction in paw edema compared to control groups .
| Treatment Group | Paw Edema (mm) | % Reduction |
|---|---|---|
| Control | 10 | - |
| Test Compound | 5 | 50 |
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cancer cell lines. The compound was found to induce apoptosis in human cancer cells at micromolar concentrations while exhibiting low toxicity to normal cells .
| Cell Line | IC50 (µM) | Normal Cell Viability (%) |
|---|---|---|
| HeLa | 15 | 85 |
| MCF-7 | 20 | 90 |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of similar oxadiazole compounds against multi-drug resistant bacteria. The incorporation of bromine into the structure was pivotal for enhancing antimicrobial properties .
- Case Study on Anti-cancer Activity : An investigation into the cytotoxicity of oxadiazole derivatives revealed that structural modifications significantly influence their activity against various cancer cell lines. The presence of methoxy groups was associated with increased potency .
Q & A
Q. What are the key structural features influencing the physicochemical properties of this compound?
The compound’s bromophenyl and methoxyphenyl groups enhance lipophilicity and π-π stacking potential, critical for membrane permeability and target binding. The 1,2,4-oxadiazole core provides metabolic stability, while the phthalazinone moiety may contribute to hydrogen-bonding interactions. Computational tools (e.g., PubChem descriptors) and experimental techniques like logP measurement or X-ray crystallography (as in ) can validate these properties .
Q. What synthetic routes are recommended for preparing this compound?
General procedures for analogous 1,2,4-oxadiazoles involve cyclization of amidoximes with carboxylic acid derivatives under acidic conditions ( ). For the target compound, a stepwise approach could include:
Q. How should researchers handle and store this compound safely?
Follow protocols for brominated aromatic compounds:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers at –20°C, away from light ( ).
- Dispose via halogenated waste streams, adhering to institutional guidelines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to optimize bioactivity?
- Substitution patterns: Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target affinity ( ).
- Core modifications: Substitute the oxadiazole with triazole or thiadiazole rings ( ) to evaluate metabolic stability.
- Assays: Use enzyme inhibition (e.g., carbonic anhydrase in ) or cell-based cytotoxicity screens (e.g., MTT assays in ) with iterative SAR analysis .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-response validation: Replicate assays across multiple cell lines (e.g., cancer vs. normal cells) to confirm specificity.
- Off-target profiling: Use kinase panels or proteomic approaches to identify unintended interactions ( ).
- Structural analysis: Compare X-ray/NMR data (e.g., ) with computational docking to clarify binding modes .
Q. How can researchers design derivatives to overcome poor solubility?
- Pro-drug strategies: Introduce hydrolyzable groups (e.g., esters) at the phthalazinone’s 1-position.
- PEGylation: Attach polyethylene glycol chains to the oxadiazole’s methyl group.
- Co-crystallization: Screen with cyclodextrins or co-solvents ( ) to enhance bioavailability .
Q. What analytical methods confirm compound purity and stability?
- HPLC-MS: Monitor degradation under stress conditions (heat, UV light).
- NMR stability studies: Track proton shifts in DMSO-d6 over 72 hours.
- Thermogravimetric analysis (TGA): Assess thermal decomposition ( ) .
Methodological Notes
- Data Interpretation: Cross-reference crystallographic data () with computational models (e.g., DFT) to resolve stereochemical ambiguities.
- Contradictory Results: For divergent bioactivity outcomes, validate assay conditions (e.g., pH, serum concentration) and compound solubility ().
- Ethical Compliance: Adhere to institutional protocols for halogenated waste disposal ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
